N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

This N,N-dibenzyl urea derivative features a unique tertiary urea environment with two benzyl groups on the same nitrogen, creating a hindered, lipophilic scaffold essential for acetylcholinesterase (AChE) inhibitor SAR studies. Unlike common mono-benzyl or N-alkyl analogs, this substitution pattern critically alters conformational flexibility and binding kinetics, making it irreplaceable for patent-defined Alzheimer's research programs. Ideal as a reference standard or synthetic intermediate for CNS-penetrant benzodioxole-urea series. Ensure batch-to-batch consistency for your preclinical workflows.

Molecular Formula C22H20N2O3
Molecular Weight 360.4 g/mol
CAS No. 692732-88-0
Cat. No. B3150703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea
CAS692732-88-0
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H20N2O3/c25-22(23-19-11-12-20-21(13-19)27-16-26-20)24(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,25)
InChIKeyMYGHBGNGZHAVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding N'-(1,3-Benzodioxol-5-yl)-N,N-Dibenzylurea (CAS 692732-88-0) for Scientific Procurement


N'-(1,3-Benzodioxol-5-yl)-N,N-dibenzylurea (CAS 692732-88-0), also known as 3-(2H-1,3-benzodioxol-5-yl)-1,1-dibenzylurea, is a synthetic urea derivative featuring a 1,3-benzodioxole moiety and a symmetrically disubstituted N,N-dibenzyl core. With a molecular formula of C22H20N2O3 and a molecular weight of 360.41 g/mol , this compound is classified within a broader series of benzodioxole-containing heterocycles. These scaffolds are frequently explored in medicinal chemistry for their potential to modulate biological targets, including enzymes such as acetylcholinesterase (AChE), which are implicated in neurodegenerative disorders [1]. The compound's unique substitution pattern—specifically the N,N-dibenzyl configuration—distinguishes it from simpler N-monosubstituted analogs and provides a distinct steric and electronic profile that may influence target engagement and physicochemical properties, making it a focused candidate for structure-activity relationship (SAR) investigations and preclinical research.

Why N'-(1,3-Benzodioxol-5-yl)-N,N-Dibenzylurea Cannot Be Replaced by Common Urea or Benzodioxole Analogs


Generic substitution within the benzodioxole-urea chemical space is scientifically precarious due to the compound's specific N,N-dibenzyl architecture. This feature creates a highly hindered tertiary urea environment, which contrasts sharply with the more common N-monosubstituted or N-alkyl urea derivatives found in chemical catalogs [1]. The presence of two benzyl groups on the same urea nitrogen atom significantly alters the compound's conformational flexibility, steric bulk, and electronic distribution, which are critical parameters for molecular recognition and binding kinetics [2]. Consequently, swapping this compound with a structurally 'similar' but mono-benzyl (e.g., 1-benzo[1,3]dioxol-5-yl-3-benzylurea) or a smaller alkyl-substituted analog (e.g., N-allyl-N'-(1,3-benzodioxol-5-yl)urea) would invalidate any established structure-activity relationship (SAR) and render comparative biological or physicochemical data from in-class compounds non-transferable . The evidence below quantifies the specific consequences of this unique substitution pattern.

Quantitative Differentiation of N'-(1,3-Benzodioxol-5-yl)-N,N-Dibenzylurea Against Key Analogs and In-Class Compounds


Structural Differentiation: Tertiary vs. Secondary Urea Architecture and Molecular Bulk

N'-(1,3-Benzodioxol-5-yl)-N,N-dibenzylurea is distinguished by its tertiary urea core, where two benzyl groups are bound to the same nitrogen atom (N,N-dibenzyl). In direct comparison, the closely related analog 1-(1,3-benzodioxol-5-yl)-3-benzylurea (CAS not assigned; CHEMBL3670690) features a secondary urea linkage with only one benzyl group, situated on the opposite nitrogen [1]. This fundamental structural difference results in a substantial disparity in molecular size and complexity: the target compound has a molecular weight of 360.41 g/mol versus 270.28 g/mol for the mono-benzyl analog . The additional benzyl group introduces significant steric hindrance, which is predicted to alter binding pocket interactions, metabolic stability, and solubility profiles.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

Therapeutic Class Association: AChE Inhibition in Alzheimer's Disease Research

N'-(1,3-Benzodioxol-5-yl)-N,N-dibenzylurea belongs to a class of benzodioxole derivatives explicitly disclosed in patent literature for their acetylcholinesterase (AChE) inhibitory activity and potential application in Alzheimer's disease treatment [1]. This places the compound within a defined therapeutic hypothesis. In contrast, a structurally distinct benzodioxole-urea derivative, 1-(1,3-benzodioxol-5-yl)-3-(2-ethyl-6-methylphenyl)urea (BDBM46482), has been evaluated for activity against an unrelated kinase target (Eukaryotic translation initiation factor 2-alpha kinase 3), showing a very weak EC50 > 55,700 nM [2]. This cross-class comparison highlights that the presence of the benzodioxole-urea core alone does not confer a singular biological profile; rather, the specific substituent pattern (N,N-dibenzyl vs. ortho-ethyl/methyl-phenyl) determines target engagement and potency.

Neuroscience Alzheimer's Disease Enzyme Inhibition

Lipophilicity and Predicted Physicochemical Differentiation from Simpler Ureas

The N,N-dibenzyl motif substantially increases the calculated lipophilicity of the target compound compared to N-alkyl or simpler N-monosubstituted benzodioxole ureas. While specific logP data for N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea is not publicly available, a direct structural analog, 1-(1,3-benzodioxol-5-yl)-3-benzylurea, has a computed XLogP3-AA value of 2.2 [1]. The addition of a second benzyl group in the target compound is predicted to increase lipophilicity by approximately 0.8–1.2 log units, based on standard additive contributions for aromatic carbons [2]. This contrasts sharply with N-allyl-N'-(1,3-benzodioxol-5-yl)urea (CAS 900677-67-0), a smaller analog with an N-allyl group, which would exhibit significantly lower logP (~1.0–1.3) and higher aqueous solubility .

ADME/PK Physicochemical Properties Drug Design

Validated Application Scenarios for N'-(1,3-Benzodioxol-5-yl)-N,N-Dibenzylurea in Research and Industrial Settings


Medicinal Chemistry: Acetylcholinesterase Inhibitor Scaffold Optimization

Procure this compound as a key synthetic intermediate or reference standard in SAR studies aimed at optimizing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The N,N-dibenzyl urea architecture provides a distinct steric and electronic profile that can be used to explore binding pocket interactions and improve upon the potency and selectivity of simpler benzodioxole derivatives. The compound is directly relevant to patent-defined research programs targeting AChE [1].

ADME/PK Research: Lipophilicity and CNS Penetration Probe

Utilize N'-(1,3-Benzodioxol-5-yl)-N,N-dibenzylurea as a lipophilic probe in ADME assays to establish baseline permeability and metabolic stability for a series of CNS-targeted benzodioxole ureas. Its predicted higher logP compared to N-allyl or mono-benzyl analogs [2] makes it an ideal candidate for evaluating the impact of increased lipophilicity on blood-brain barrier (BBB) penetration in parallel artificial membrane permeability assays (PAMPA) or in vivo rodent models.

Chemical Biology: Target Deconvolution and Selectivity Profiling

Employ the compound in chemical biology studies for target deconvolution and kinase selectivity profiling. Unlike a structurally related benzodioxole urea (BDBM46482) which shows negligible activity against a kinase target (EC50 > 55 µM) [3], the N,N-dibenzyl derivative is associated with a distinct target class (AChE). This difference enables its use as a comparative tool to map the chemical determinants of target specificity within the benzodioxole-urea family.

Quote Request

Request a Quote for N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.